Cas no 2229294-30-6 (3-5-(2-methylcyclopropyl)furan-2-ylazetidin-3-ol)

3-5-(2-methylcyclopropyl)furan-2-ylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-5-(2-methylcyclopropyl)furan-2-ylazetidin-3-ol
- 3-[5-(2-methylcyclopropyl)furan-2-yl]azetidin-3-ol
- EN300-1731813
- 2229294-30-6
-
- インチ: 1S/C11H15NO2/c1-7-4-8(7)9-2-3-10(14-9)11(13)5-12-6-11/h2-3,7-8,12-13H,4-6H2,1H3
- InChIKey: JHEXXDUXPOCZCV-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC=C1C1CC1C)C1(CNC1)O
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 45.4Ų
3-5-(2-methylcyclopropyl)furan-2-ylazetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1731813-0.5g |
3-[5-(2-methylcyclopropyl)furan-2-yl]azetidin-3-ol |
2229294-30-6 | 0.5g |
$1426.0 | 2023-09-20 | ||
Enamine | EN300-1731813-2.5g |
3-[5-(2-methylcyclopropyl)furan-2-yl]azetidin-3-ol |
2229294-30-6 | 2.5g |
$2912.0 | 2023-09-20 | ||
Enamine | EN300-1731813-5.0g |
3-[5-(2-methylcyclopropyl)furan-2-yl]azetidin-3-ol |
2229294-30-6 | 5g |
$4309.0 | 2023-06-04 | ||
Enamine | EN300-1731813-10.0g |
3-[5-(2-methylcyclopropyl)furan-2-yl]azetidin-3-ol |
2229294-30-6 | 10g |
$6390.0 | 2023-06-04 | ||
Enamine | EN300-1731813-1.0g |
3-[5-(2-methylcyclopropyl)furan-2-yl]azetidin-3-ol |
2229294-30-6 | 1g |
$1485.0 | 2023-06-04 | ||
Enamine | EN300-1731813-1g |
3-[5-(2-methylcyclopropyl)furan-2-yl]azetidin-3-ol |
2229294-30-6 | 1g |
$1485.0 | 2023-09-20 | ||
Enamine | EN300-1731813-10g |
3-[5-(2-methylcyclopropyl)furan-2-yl]azetidin-3-ol |
2229294-30-6 | 10g |
$6390.0 | 2023-09-20 | ||
Enamine | EN300-1731813-0.05g |
3-[5-(2-methylcyclopropyl)furan-2-yl]azetidin-3-ol |
2229294-30-6 | 0.05g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1731813-0.1g |
3-[5-(2-methylcyclopropyl)furan-2-yl]azetidin-3-ol |
2229294-30-6 | 0.1g |
$1307.0 | 2023-09-20 | ||
Enamine | EN300-1731813-0.25g |
3-[5-(2-methylcyclopropyl)furan-2-yl]azetidin-3-ol |
2229294-30-6 | 0.25g |
$1366.0 | 2023-09-20 |
3-5-(2-methylcyclopropyl)furan-2-ylazetidin-3-ol 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
3-5-(2-methylcyclopropyl)furan-2-ylazetidin-3-olに関する追加情報
Introduction to 3,5-(2-Methylcyclopropyl)furan-2-ylazetidin-3-ol (CAS No. 2229294-30-6)
3,5-(2-Methylcyclopropyl)furan-2-ylazetidin-3-ol, with the CAS number 2229294-30-6, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidinols and features a unique combination of a furan ring and a cyclopropyl substituent, which endows it with a range of potential biological activities and therapeutic applications.
The structural complexity of 3,5-(2-Methylcyclopropyl)furan-2-ylazetidin-3-ol makes it an intriguing candidate for various drug discovery programs. The azetidine ring, a four-membered heterocycle, is known for its ability to form stable complexes with metal ions and its potential to modulate protein-protein interactions. The furan ring, on the other hand, is a common motif in natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Recent studies have highlighted the potential of 3,5-(2-Methylcyclopropyl)furan-2-ylazetidin-3-ol in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers found that the compound selectively targets key signaling pathways involved in inflammation, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In another study published in the European Journal of Medicinal Chemistry in 2020, 3,5-(2-Methylcyclopropyl)furan-2-ylazetidin-3-ol was evaluated for its antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The results showed that the compound effectively inhibited viral replication by interfering with viral entry and replication processes. This finding suggests that 3,5-(2-Methylcyclopropyl)furan-2-ylazetidin-3-ol could be developed into a broad-spectrum antiviral agent.
The pharmacokinetic properties of 3,5-(2-Methylcyclopropyl)furan-2-ylazetidin-3-ol have also been investigated. A preclinical study conducted by a team at the University of California found that the compound has favorable oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Additionally, the compound exhibited low toxicity in both in vitro and in vivo models, further supporting its potential as a safe and effective therapeutic agent.
The synthesis of 3,5-(2-Methylcyclopropyl)furan-2-ylazetidin-3-ol has been optimized to improve yield and purity. A recent publication in Organic Letters described an efficient synthetic route involving palladium-catalyzed cross-coupling reactions followed by ring-closing metathesis. This method not only simplifies the synthesis but also allows for the easy preparation of various analogs with different substituents on the furan ring or azetidine moiety. Such structural modifications can be used to fine-tune the biological activity and pharmacological properties of the compound.
In conclusion, 3,5-(2-Methylcyclopropyl)furan-2-ylazetidin-3-ol (CAS No. 2229294-30-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development into therapeutic agents for treating inflammatory diseases, viral infections, and other conditions. Ongoing research continues to explore its full potential and optimize its use in clinical settings.
2229294-30-6 (3-5-(2-methylcyclopropyl)furan-2-ylazetidin-3-ol) 関連製品
- 2095704-43-9(SLV-2436 (Synonyms: SEL201-88; SEL-201))
- 1187037-89-3(ethyl 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate)
- 850198-68-4(3-Acetyl-4-fluorophenylboronic acid)
- 184850-94-0(Bicyclo[2.2.1]heptan-2-one,1-amino-7,7-dimethyl-, (1S)- (9CI))
- 1889515-19-8(1-Ethyl-5-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 299164-09-3(3-(4-Bromo-2-methylphenyl)-β-alanine)
- 1261960-10-4(3-Amino-5-(3-aminocarbonylphenyl)benzoic acid)
- 1934272-02-2(1934272-02-2)
- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)
- 189640-61-7(2-Benzyl-1,2,4-oxadiazolidine-3,5-dione)



